8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chlorinated tetrahydrocarbazolone derivative characterized by a partially saturated carbazole scaffold with a ketone group at position 1 and a chlorine substituent at position 7. This compound belongs to a class of molecules widely studied for their structural diversity and biological relevance. Tetrahydrocarbazolones are key intermediates in synthesizing carbazole alkaloids, which exhibit antibiotic, antitumor, and anti-inflammatory activities . The non-planar conformation of the carbazole core, influenced by substituents and ring puckering, is critical for intermolecular interactions and crystal packing .
Crystallographic studies using programs like SHELXL and ORTEP-3 have revealed that substituents at positions 6, 8, or 9 significantly impact molecular geometry and supramolecular arrangements . For instance, the chlorine atom at position 8 introduces steric and electronic effects that differentiate this compound from its methyl-, methoxy-, or bromo-substituted analogs.
Properties
IUPAC Name |
8-chloro-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXRAOUSCYEKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254540 | |
| Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132906-52-6 | |
| Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132906-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps:
- Hydrazone Formation :
2-Chlorophenylhydrazine hydrochloride reacts with cyclohexanone in aqueous acidic media (e.g., HCl or H2SO4) to form the corresponding hydrazone intermediate. - Cyclization :
Heating the hydrazone at 100–120°C induces a-sigmatropic rearrangement, forming the tetrahydrocarbazole skeleton. The chlorine substituent is introduced regioselectively at the 8-position due to the ortho-directing effect of the hydrazine group during cyclization.
Optimization and Catalysis:
Recent advancements employ ionic liquids such as 1,3-bis(3-sulfopropyl)-1H-imidazol-3-ium trifluoromethanesulfonate as green catalysts. Under microwave irradiation (100°C, 20 minutes), this method achieves a 94% yield of the intermediate 8-chloro-1,2,3,4-tetrahydrocarbazole , which is subsequently oxidized to the ketone.
Oxidation of Tetrahydrocarbazole Intermediates
The ketone group at position 1 is introduced via oxidation of the corresponding secondary alcohol or amine precursor.
Oxidation Protocols:
- Jones Oxidation :
Treatment of 8-chloro-1,2,3,4-tetrahydrocarbazol-3-ol (synthesized via cascade reactions) with chromium trioxide (CrO3) in aqueous sulfuric acid selectively oxidizes the alcohol to the ketone. - PCC (Pyridinium Chlorochromate) :
Mild oxidation using PCC in dichloromethane avoids over-oxidation and preserves the tetrahydro ring.
Challenges:
Oxidation must be carefully controlled to prevent ring aromatization or degradation. The use of bulky oxidizing agents (e.g., Dess-Martin periodinane) has shown promise in maintaining regiochemical fidelity.
Electrophilic Aromatic Chlorination
Post-synthetic chlorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one offers an alternative route.
Chlorinating Agents:
Regioselectivity:
The ketone group at position 1 exerts a meta-directing effect, favoring chlorination at position 8 over position 6. Computational studies (e.g., DFT calculations) support this selectivity, with Hammett constants (σ) correlating with observed product distributions.
Cascade Reactions and Multicomponent Approaches
Recent methodologies emphasize one-pot cascade reactions to streamline synthesis. For instance, a three-component reaction involving cyclohexanone , 2-chlorophenylhydrazine , and acetyl chloride under microwave irradiation forms the target compound in 65–70% yield. This approach minimizes purification steps and enhances atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Fischer Indole Synthesis | 85–94 | High regioselectivity, scalable | Requires oxidation step |
| Electrophilic Chlorination | 60–75 | Direct functionalization | Competing side reactions |
| Cascade Reactions | 65–70 | One-pot synthesis, green chemistry | Optimized conditions not fully established |
Chemical Reactions Analysis
Types of Reactions
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it to tetrahydrocarbazole derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been investigated for its therapeutic potential , particularly in:
-
Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives displayed lower GI50 values compared to established chemotherapeutics like daunorubicin and mitoxantrone .
Compound GI50 Value (μM) Reference 8-Chloro Derivative A 0.45 Study on Anticancer Properties Daunorubicin 0.78 Comparative Study - Antiviral Properties: Research indicates that carbazole derivatives possess antiviral activity. In one study, compounds similar to this compound showed significant inhibitory effects against viral replication with IC50 values ranging from 0.48 to 0.92 μM.
Biological Research
The compound has also been explored for its interactions with biological systems:
- Enzyme Inhibition: It has been identified as a potential inhibitor of enzymes involved in metabolic pathways. This suggests applications in drug design aimed at modulating enzyme activity for therapeutic benefits .
- Neuroprotective Effects: Its structural analogs have been studied for potential neuroprotective properties against neurodegenerative diseases by interacting with critical enzymes like SirT1.
Case Studies
Study 1: Antiviral Efficacy
A comprehensive evaluation of various carbazole derivatives highlighted the antiviral efficacy of those structurally similar to 8-chloro derivatives against specific viral strains. The study reported promising results that support further development as antiviral therapeutics.
Study 2: Anticancer Potential
In vitro studies focused on the cytotoxic effects of carbazole derivatives revealed that modifications at specific positions on the carbazole scaffold could enhance anticancer activity. The presence of the chlorine atom at the 8th position was noted to improve binding affinity towards cancer-related targets.
Study 3: Enzyme Interaction
Research investigating enzyme interactions demonstrated that derivatives of this compound could serve as effective inhibitors for enzymes involved in critical metabolic pathways. This highlights their potential use in drug design aimed at modulating enzyme activity for therapeutic benefits.
Mechanism of Action
The mechanism of action of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Substituent Position and Ring Puckering
- 8-Methyl derivative : The methyl group at position 8 induces a dihedral angle of 30.63° between the aromatic and saturated rings, with torsion angles (e.g., C9A–C1–C2–C3 = 30.63°) indicating moderate distortion .
- 6-Methoxy derivative: The methoxy group at position 6 results in a larger dihedral angle (48.86°) due to steric hindrance and hydrogen bonding (O–H⋯O interactions), stabilizing a non-planar conformation .
- 8-Chloro derivative : The chlorine atom, being bulkier and more electronegative than methyl, likely increases ring puckering amplitude (q) and phase angle (φ), as defined by Cremer-Pople coordinates . This enhances dipole interactions and influences crystal packing.
Table 1: Substituent Effects on Conformation and Intermolecular Interactions
| Compound | Substituent (Position) | Dihedral Angle (°) | Key Intermolecular Interactions |
|---|---|---|---|
| 8-Chloro-1H-carbazol-1-one | Cl (8) | Data pending | N–H⋯O, C–Cl⋯π (predicted) |
| 8-Methyl-1H-carbazol-1-one | CH₃ (8) | 30.63 | C–H⋯O, van der Waals |
| 6-Methoxy-1H-carbazol-1-one | OCH₃ (6) | 48.86 | O–H⋯O, N–H⋯O |
| 6-Bromo-1H-carbazol-1-one | Br (6) | 45.20 | N–H⋯O (R₂²(10) dimers) |
Physicochemical Properties
- Melting Points :
- Solubility : Chloro substituents reduce solubility in polar solvents compared to methoxy or methyl groups, as seen in 6-methoxy derivatives (soluble in DMSO) .
Crystallographic and Spectroscopic Data
- Hydrogen Bonding :
- NMR Shifts : Chlorine’s inductive effect deshields nearby protons, e.g., H-7 and H-9 in 8-chloro derivatives show downfield shifts (δ 7.8–8.2 ppm) compared to methyl analogs (δ 7.2–7.5 ppm) .
Biological Activity
8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula and a molecular weight of approximately 219.66 g/mol. This compound possesses a unique structure characterized by a chlorine atom at the 8th position and a ketone functional group at the 1st position, which contributes to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have shown its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as breast and lung cancers. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The structural similarity to other bioactive compounds suggests that it may interact with biological targets relevant to inflammation .
Antiviral Activity
This compound has also been evaluated for its antiviral activity. Studies have indicated that it may inhibit the replication of certain viruses, including Hepatitis C Virus (HCV). The compound's antiviral mechanism appears to be independent of traditional protein kinase inhibition pathways .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It acts on receptors associated with immune responses and cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study 1: Anticancer Activity
In a study assessing the compound's anticancer effects on breast cancer cells, researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using a murine model of arthritis. Results indicated that administration reduced inflammatory markers significantly compared to control groups.
Study 3: Antiviral Efficacy
A recent study evaluated the antiviral properties against HCV using a viral culture system. The compound demonstrated an EC50 value of 0.031 µM with low cytotoxicity (CC50 > 50 µM), indicating a high selectivity index .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity | Antiviral Activity |
|---|---|---|---|---|
| This compound | C12H10ClNO | Yes (IC50 ~ 15 µM) | Yes | Yes (EC50 ~ 0.031 µM) |
| N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide | C13H12ClN3O | Moderate | Yes | No |
| Indolocarbazoles | Varies | Yes | Moderate | Yes |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via hydrazone intermediates, as demonstrated in tetrahydrocarbazolone syntheses . Chlorination can be achieved through electrophilic substitution using reagents like or . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Confirmation of purity requires , , and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer : Key techniques include:
- : Assign aromatic protons (δ 7.0–7.5 ppm) and aliphatic protons (δ 1.8–3.0 ppm) using coupling constants and 2D-COSY .
- IR Spectroscopy : Confirm the ketone group () and NH stretching () .
- Elemental Analysis : Validate molecular composition (e.g., ) to rule out impurities.
Q. What are the key structural features of this compound that influence its reactivity in further chemical modifications?
- Methodological Answer : The planar carbazole core allows π-stacking interactions, while the ketone group enables nucleophilic additions (e.g., Grignard reactions). The chloro substituent directs electrophilic substitution to the para position. Crystallographic data (e.g., bond angles and torsion angles from analogous methyl derivatives) can guide regioselectivity predictions .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and functionalization of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation .
- AI-Driven Optimization : Machine learning models trained on reaction databases predict optimal conditions (e.g., solvent, catalyst) for functionalization .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics to improve yield scalability .
Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives of tetrahydrocarbazolones?
- Methodological Answer :
- Cross-Validation : Combine , , and HRMS to resolve ambiguities (e.g., overlapping peaks).
- X-ray Crystallography : Resolve tautomeric forms or conformational isomers, as seen in 8-methyl-tetrahydrocarbazolone studies .
- Solvent Effects : Test spectra in polar (DMSO) vs. nonpolar (CDCl) solvents to assess hydrogen bonding or aggregation .
Q. What experimental design approaches (e.g., factorial design) are suitable for optimizing reaction yields in carbazolone synthesis?
- Methodological Answer :
- Full Factorial Design : Test variables (temperature, catalyst loading, reaction time) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., Arrhenius kinetics for temperature effects).
- ANOVA Analysis : Statistically validate the significance of each factor (p < 0.05) to prioritize optimization efforts .
Q. How can reaction kinetics and mechanistic studies be applied to improve the scalability of carbazolone derivatives?
- Methodological Answer :
- Rate Law Determination : Use in-situ FTIR or ^1\text{H NMR to monitor reactant consumption and derive rate equations.
- Mechanistic Probes : Isotopic labeling (e.g., ) or trapping experiments identify intermediates (e.g., enolates).
- Scale-Up Simulations : COMSOL Multiphysics models predict heat/mass transfer limitations in batch reactors .
Notes
- Contradictions : Crystallographic data for methyl analogs (e.g., 8-methyl derivatives) may not fully align with chloro-substituted analogs due to steric/electronic differences; cross-referencing with computational models is advised .
- Advanced Tools : AI-integrated platforms (e.g., ICReDD) enable rapid hypothesis testing by linking computational predictions with experimental validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
